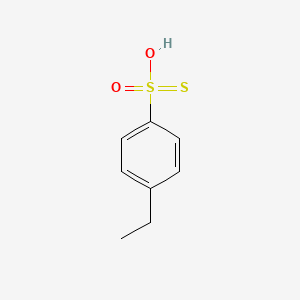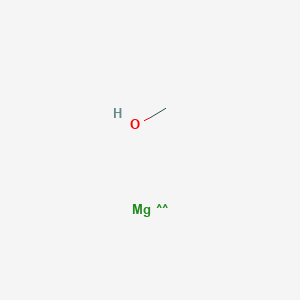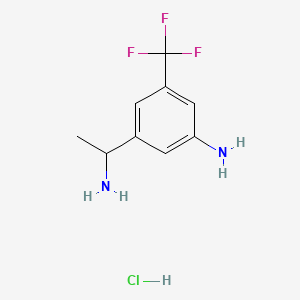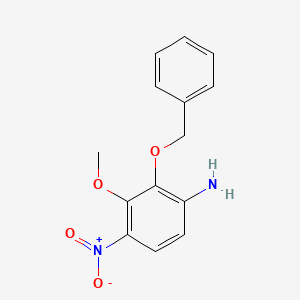![molecular formula C17H14N4S2 B12518137 2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole CAS No. 651714-17-9](/img/structure/B12518137.png)
2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a triazole ring, connected via a sulfanyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole typically involves multi-step reactions. One common method includes the initial formation of the triazole ring, followed by the introduction of the benzothiazole moiety through a sulfanyl linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole structures but different functional groups.
Triazole derivatives: Compounds with similar triazole structures but different functional groups.
Sulfanyl-linked compounds: Compounds with similar sulfanyl linkages but different ring structures.
Uniqueness
2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole is unique due to its specific combination of benzothiazole and triazole rings, connected via a sulfanyl bridge. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
651714-17-9 |
|---|---|
Formule moléculaire |
C17H14N4S2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[(5-methyl-1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H14N4S2/c1-12-18-16(20-21(12)13-7-3-2-4-8-13)11-22-17-19-14-9-5-6-10-15(14)23-17/h2-10H,11H2,1H3 |
Clé InChI |
LCPJCPZCDQXLRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)

![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)

![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)

![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
